2-Amino-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide hydrochloride
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Overview
Description
2-Amino-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide hydrochloride is a heterocyclic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno ring fused to a pyrimidine ring, with an amino group at the 2-position and a dioxide group at the 6,6-position. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophene with a suitable aldehyde or ketone, followed by cyclization with a nitrogen source such as guanidine or urea. The reaction conditions often require the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to achieve optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-Amino-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Mechanism of Action
The mechanism of action of 2-Amino-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dihydroxypyrimidine: Another pyrimidine derivative with similar structural features but different functional groups.
2-Amino-5,7-dihydrothieno[3,4-d]pyrimidine: Lacks the dioxide group, resulting in different chemical and biological properties.
2-Amino-6-chloropurine: A purine derivative with an amino group at the 2-position and a chlorine atom at the 6-position.
Uniqueness
2-Amino-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide hydrochloride is unique due to its specific combination of a thieno ring fused to a pyrimidine ring with an amino group and a dioxide group. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications .
Biological Activity
2-Amino-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
The compound is characterized by its unique thieno[3,4-d]pyrimidine structure, which contributes to its biological properties. Its molecular formula is C6H7N3O2S with a molecular weight of approximately 185.2 g/mol. The hydrochloride form enhances its solubility and stability in biological systems.
Antiviral Properties
Research indicates that derivatives of thieno[3,4-d]pyrimidine exhibit significant antiviral activity. A study highlighted the anti-HIV-1 properties of related compounds, demonstrating that structural modifications could enhance efficacy against resistant strains. For instance, certain derivatives showed an EC50 value (half maximal effective concentration) against resistant strains that was competitive with established antiviral medications .
Sirtuin Inhibition
Another area of interest is the inhibition of sirtuins, a family of NAD+-dependent deacetylases involved in various cellular processes including aging and metabolism. Compounds similar to 2-amino-5,7-dihydrothieno[3,4-d]pyrimidine have been identified as selective inhibitors of SIRT2, showing promising results in neuroprotection and potential therapeutic applications in neurodegenerative diseases like Parkinson's disease .
The biological activity of 2-amino-5,7-dihydrothieno[3,4-d]pyrimidine is attributed to its ability to interact with specific biological targets:
- Antiviral Mechanism : The compound may inhibit viral replication by interfering with viral enzymes or host cell pathways that are critical for viral life cycles.
- Sirtuin Modulation : By selectively inhibiting SIRT2, these compounds can alter acetylation states of proteins involved in cellular stress responses and neuroprotection mechanisms.
Case Studies
- Antiviral Efficacy : A study conducted on thieno[3,4-d]pyrimidine derivatives found that modifications at the piperidine linker significantly influenced antiviral potency. The optimized compounds showed enhanced activity against HIV-1 with reduced cytotoxicity compared to existing treatments .
- Neuroprotection : In a model of Parkinson's disease, SIRT2-selective inhibitors demonstrated a reduction in neuronal cell death. The IC50 values for these compounds were reported as low micromolar concentrations, indicating strong efficacy in neuroprotection .
Data Tables
Property | Value |
---|---|
Molecular Formula | C6H7N3O2S |
Molecular Weight | 185.2 g/mol |
Antiviral EC50 (HIV-1) | Competitive with existing drugs |
SIRT2 IC50 | ~1.45 μM |
Properties
IUPAC Name |
6,6-dioxo-5,7-dihydrothieno[3,4-d]pyrimidin-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2S.ClH/c7-6-8-1-4-2-12(10,11)3-5(4)9-6;/h1H,2-3H2,(H2,7,8,9);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZOVYKMRRCTAEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=C(N=C2CS1(=O)=O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.